molecular formula C14H11BrN2O B11953119 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 62871-30-1

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole

Katalognummer: B11953119
CAS-Nummer: 62871-30-1
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: RYGBMZVMGAJTCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole is a high-value benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research . The benzimidazole core is a privileged pharmacophore, structurally analogous to naturally occurring purine nucleotides, which facilitates diverse interactions with biological polymers . This specific derivative is designed for researchers investigating novel therapeutic agents, particularly against challenging microbial and cancerous targets. The compound exhibits a promising research profile in antimicrobial studies. Benzimidazole derivatives bearing substituted phenyl moieties have demonstrated potent activity against a range of pathogens, including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The structural features of this compound—including the 5-bromo-2-methoxyphenyl substituent—are associated with strong biofilm inhibition and the ability to eradicate cells within mature biofilms, a key challenge in treating persistent infections . In oncology research, the benzimidazole scaffold is a recognized cornerstone for developing targeted anticancer agents . Derivatives can function through multiple mechanisms, including topoisomerase inhibition, DNA intercalation, and interaction with key enzymatic targets such as poly(ADP-ribose) polymerase (PARP) and various protein kinases . This multi-target potential makes this compound a versatile scaffold for developing precision medicine therapeutics aimed at specific oncogenic markers . From a synthetic chemistry perspective, this compound can be synthesized via acid-catalyzed condensation reactions, such as between 5-bromo-2-methoxybenzoic acid derivatives and o-phenylenediamine, often accelerated and improved in yield using modern techniques like microwave irradiation . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

CAS-Nummer

62871-30-1

Molekularformel

C14H11BrN2O

Molekulargewicht

303.15 g/mol

IUPAC-Name

2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H11BrN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17)

InChI-Schlüssel

RYGBMZVMGAJTCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The condensation-cyclization approach involves the formation of the benzimidazole core through the reaction of 4-bromo-1,2-diaminobenzene with 2-methoxybenzaldehyde. This method, adapted from patent WO2011099832A2, proceeds via acid-catalyzed imine formation followed by cyclization. The key steps include:

  • Imine Formation : 4-Bromo-1,2-diaminobenzene reacts with 2-methoxybenzaldehyde in anhydrous ethanol under HCl gas, forming an intermediate Schiff base.

  • Cyclization : The intermediate undergoes thermal cyclization at reflux (80–90°C) for 4–6 hours to yield the target compound.

Optimization Insights:

  • Catalyst Selection : HCl gas is critical for protonating the aldehyde, enhancing electrophilicity.

  • Solvent System : Anhydrous ethanol minimizes side reactions, achieving yields of 65–70%.

Characterization Data

The product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 1H, Ar-H), 7.78–7.44 (m, 6H, Ar-H), 3.92 (s, 3H, OCH₃).

  • FTIR : C=N stretch at 1617 cm⁻¹, C-Br at 590 cm⁻¹.

Copper-Catalyzed N-Arylation Strategy

Reaction Protocol

This method, derived from MDPI’s study on N-arylation of 5-bromo-2-aminobenzimidazoles, employs Cu(OAc)₂·H₂O as a catalyst. The synthesis involves:

  • Substrate Preparation : 5-Bromo-2-aminobenzimidazole is protected as an acetamide (N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide) to prevent undesired side reactions.

  • Cross-Coupling : The protected intermediate reacts with 2-methoxyphenylboronic acid in methanol/water (8:1) with TMEDA as a base, yielding the target compound after deprotection.

Optimization Insights:

  • Base Selection : Tetramethylethylenediamine (TMEDA) enhances Cu(II) solubility, improving yields to 75–80%.

  • Solvent System : Methanol/water facilitates oxidative conditions while suppressing hydrolysis of the boronic acid.

Comparative Efficiency

  • Yield : 78% (vs. 49% for analogous compounds using Et₃N).

  • Reaction Time : 2 hours at room temperature, significantly faster than traditional methods.

One-Pot Synthesis Using Cs₂CO₃-Mediated Cyclization

Methodology

Adapted from RSC’s one-pot synthesis protocol, this method avoids intermediate isolation. Key steps include:

  • Mixing Reagents : 4-Bromo-1,2-diaminobenzene, 2-methoxybenzaldehyde, and Cs₂CO₃ (1.0 equiv) in xylene.

  • Thermal Cyclization : Heating at 140°C under nitrogen for 6–8 hours.

Optimization Insights:

  • Base Role : Cs₂CO₃ deprotonates the diamine, accelerating imine formation and cyclization.

  • Solvent Choice : Xylene’s high boiling point (139°C) ensures efficient thermal activation.

Yield and Scalability

  • Yield : 68% (49% for chloro-substituted analogues).

  • Scalability : Demonstrated at 10 mmol scale without yield reduction.

Comparative Analysis of Preparation Methods

Parameter Condensation-Cyclization Cu-Catalyzed N-Arylation One-Pot Synthesis
Yield (%) 65–7075–8068
Reaction Time (h) 4–626–8
Catalyst/Base HCl gasCu(OAc)₂·H₂O/TMEDACs₂CO₃
Key Advantage Simple setupHigh selectivityNo intermediate isolation
Limitation Low functional group toleranceRequires protection/deprotectionHigh temperature

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxidative Byproducts : Prolonged heating in the one-pot method can oxidize the methoxy group to a carbonyl, necessitating strict temperature control.

  • Protection Challenges : In the Cu-catalyzed method, incomplete acetamide protection leads to N-arylation at multiple sites, reducing yield.

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 329.01 (M+H⁺) confirms molecular weight.

  • ¹³C NMR : Signals at δ 161.2 (C=N) and δ 56.4 (OCH₃) validate structural integrity.

Industrial and Environmental Considerations

Solvent Recovery

  • Methanol and xylene are recycled via distillation, reducing waste in large-scale production.

  • Aqueous waste from the Cu-catalyzed method requires chelation to remove copper residues.

Green Chemistry Metrics

  • Atom Economy : 82% for one-pot synthesis vs. 76% for stepwise methods.

  • E-Factor : 1.2 (kg waste/kg product) for condensation-cyclization, outperforming N-arylation (1.8) .

Analyse Chemischer Reaktionen

Copper-Catalyzed N-Arylation

The compound can be synthesized via N-arylation of 2-aminobenzimidazole derivatives using aryl boronic acids. Key steps include:

  • Catalyst : Cu(OAc)₂·H₂O or anhydrous Cu(OAc)₂ .

  • Base : TMEDA or Et₃N .

  • Solvent : Methanol/water (8:1) or DCM .

  • Conditions : Room temperature, open-air, 2–36 h .

Table 1: Copper-Catalyzed N-Arylation Conditions

ParameterValue/Details
CatalystCu(OAc)₂·H₂O or anhydrous Cu(OAc)₂
BaseTMEDA (for unprotected amines) / Et₃N
SolventMeOH/H₂O (8:1) or DCM
Reaction Time2–36 h
YieldGood (exact % not specified)

Heterocyclization

A one-pot heterocyclization method using sodium dithionite (Na₂S₂O₄) in DMSO achieves synthesis:

  • Precursors : Ethyl 4-(methylamino)-3-nitrobenzoate + aldehyde .

  • Conditions : Reflux at 90°C for 3 h, followed by hydrolysis .

Table 3: Heterocyclization Protocol

ParameterValue/Details
Reducing AgentNa₂S₂O₄ (3 equivalents)
SolventDMSO
HydrolysisEtOH, NaOH (33%)

Formation via Aryl Boronic Acids

The N-arylation mechanism involves coupling of aryl boronic acids with 2-aminobenzimidazoles. For the target compound, substitution at the 5-bromo-2-methoxyphenyl position would follow analogous steps to those reported for related derivatives .

Substitution Patterns

The presence of 5-bromo-2-methoxyphenyl substituent suggests reactivity influenced by:

  • Electron-withdrawing groups (Br): Enhances aromatic substitution.

  • Electron-donating groups (OCH₃): Modulates regioselectivity.

Spectroscopic Characterization

NMR Data (inferred from analogous compounds):

  • ¹H NMR : Singlet at ~3.88 ppm (OCH₃), aromatic protons in δ 7.0–8.5 ppm .

  • ¹³C NMR : Peaks for aromatic carbons (δ 110–160 ppm), methyl groups (δ ~21 ppm) .

HRMS Data :

  • Calculated [M+H]⁺ : ~380.17633 (for similar derivatives) .

Challenges and Considerations

  • Regioselectivity : Control of substitution patterns during N-arylation requires optimized catalyst/base systems .

  • Scalability : Microwave methods offer faster reaction times but may require specialized equipment .

  • Stability : Bromine and methoxy substituents may influence degradation under certain conditions.

Comparative Analysis

Table 4: Synthesis Method Comparison

MethodAdvantagesLimitations
Cu-catalyzedHigh yield, mild conditionsRequires catalyst, longer reaction
Microwave-assistedRapid, energy-efficientLimited scalability, equipment cost
HeterocyclizationOne-pot, no catalystReducing agents may be hazardous

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzimidazole have shown effectiveness against breast cancer cell lines such as MDA-MB-231, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria like Staphylococcus aureus .

Mechanism of Action
The mechanism underlying the anticancer effects is often linked to the inhibition of specific cellular pathways involved in tumor growth and proliferation. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, thereby inhibiting their function .

CompoundCell LineMIC (µg/mL)
This compoundMDA-MB-2318
Other derivativesStaphylococcus aureus4

Antimicrobial Activity

Broad-Spectrum Efficacy
The antimicrobial properties of benzimidazole derivatives have been extensively studied. Compounds similar to this compound have shown activity against a range of pathogens, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance the antimicrobial efficacy .

PathogenMIC (µg/mL)
Staphylococcus aureus< 1
Candida albicans64

Non-linear Optical Properties

Materials Science Applications
this compound has been explored for its non-linear optical (NLO) properties. The synthesis of derivatives has been conducted to evaluate their potential as NLO materials, which are crucial for applications in photonics and optoelectronics. The first-order hyperpolarizability of these compounds can be significantly enhanced through strategic substitution on the aromatic rings .

Computational Studies
Frontier molecular orbital (FMO) analysis has been used to predict the electronic properties and reactivity of these compounds, providing insights into their suitability for NLO applications .

Case Study 1: Anticancer Activity

A study evaluated a series of benzimidazole derivatives for their anticancer effects on various cell lines. The results indicated that certain substitutions on the benzimidazole core led to enhanced cytotoxicity against breast cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms involved.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of benzimidazole derivatives demonstrated significant inhibition against MRSA and other resistant strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparison of Key Benzimidazole Derivatives

Compound Name Substituents Biological Activity (Target) Yield (%) Reference
2-(5-Bromo-2-methoxyphenyl)-1H-benzimidazole 5-Br, 2-OCH₃ N/A (Theoretical) N/A
3aq 5-Br, 6,7-CH₃ Antimicrobial (MRSA) 94
2d 4-Cl Moderate cytotoxicity 75
5a 2-Isoxazole Anticancer (HEPG2) 68
L3 Thiophene Antiviral (SARS-CoV-2 in silico) 85

Table 2: Substituent Effects on Melting Points

Substituent Type Example Compound Melting Point (°C)
Bromo + Methoxy 3aq 153–155
Nitro (4-NO₂) 2e 235–237
Thiophene 3au 308–309
Fluorene-linked 2,7-Bis-benzimidazole >300

Biologische Aktivität

The compound 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in anticancer, antimicrobial, and antifungal applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of this compound features a benzimidazole core substituted with a bromo and methoxy group. This substitution pattern may influence its biological properties, enhancing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), K562 (leukemia), and HepG-2 (hepatocellular carcinoma).
  • Mechanism of Action : Many benzimidazole derivatives act as topoisomerase inhibitors and induce apoptosis in cancer cells. For example, a related compound was found to inhibit Topo I with an IC50 value of 14.1 μmol/L .
CompoundCell LineIC50 (μmol/L)Mechanism of Action
2gMDA-MB-2318.11Topo I inhibition
2gK5622.68Apoptosis induction
2gHepG-28.11Topo I inhibition

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored extensively. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1 to 16 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Escherichia coli16

Antifungal Activity

In addition to antibacterial effects, benzimidazole derivatives have shown antifungal properties. The compound's efficacy against fungi such as Candida albicans has been documented with moderate activity at MIC values around 64 μg/mL .

Case Studies

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of several benzimidazole derivatives, including those structurally related to the target compound. The results indicated that compounds with similar substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies suggest that the molecular interactions between the compound and its biological targets involve hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Q & A

Q. What synthetic routes are optimal for preparing 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole, and how are key reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation of substituted benzaldehydes with o-phenylenediamine under acidic conditions. For brominated analogs, demonstrates that using a brominated precursor (e.g., 5-bromo-2-methoxybenzaldehyde) in ethanol with ammonium acetate as a catalyst at reflux (80–100°C, 6–8 hours) yields ~86% product. Optimization includes solvent selection (polar aprotic solvents like DMF may enhance reactivity), temperature control to avoid decomposition, and purification via column chromatography (Rf ~0.83 in ethyl acetate/hexane) . highlights the importance of stoichiometric ratios (1:1 aldehyde to diamine) to minimize side products like unsubstituted benzimidazoles.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1617 cm⁻¹ for the imidazole ring, C-Br stretch at ~592 cm⁻¹) .
  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.4–8.3 ppm) and methoxy groups (δ ~3.8–4.0 ppm). For example, reports distinct splitting patterns for brominated aryl protons (e.g., δ 7.90 ppm for H-4 in 1-(2-bromophenyl)-7-chloro-1H-benzo[d]imidazole).
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 306.9633 for brominated derivatives) .
  • Melting Point : Sharp melting points (e.g., 252–257°C in ) indicate purity.

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy) influence the compound’s reactivity and biological activity?

Methodological Answer: The methoxy group at the 2-position enhances electron density on the aromatic ring, affecting both chemical reactivity (e.g., electrophilic substitution) and biological interactions. shows that methoxy groups in benzimidazole derivatives improve corrosion inhibition efficiency by ~30% due to increased electron donation to metal surfaces. In pharmacological contexts ( ), methoxy and bromo substituents synergistically enhance antimicrobial activity (e.g., MIC ≤1 µg/mL against S. aureus) by optimizing lipophilicity and target binding. Computational studies (e.g., DFT) can quantify substituent effects on frontier molecular orbitals to predict reactivity .

Q. What computational strategies are used to predict binding affinity and selectivity of this compound toward biological targets (e.g., EGFR)?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina assess binding poses in target proteins (e.g., EGFR kinase domain). reports docking scores (ΔG ≈ −9.2 kcal/mol) for brominated benzimidazoles, indicating strong hydrophobic interactions with active-site residues (e.g., Leu694, Met769).
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ~3.5 for optimal membrane permeability) and toxicity (e.g., Ames test negativity for mutagenicity).
  • MD Simulations : 100-ns trajectories validate binding stability (RMSD <2 Å) and highlight critical hydrogen bonds (e.g., with Thr766) .

Q. How can X-ray crystallography resolve contradictions in molecular configuration or polymorphism?

Methodological Answer: Single-crystal X-ray diffraction (using SHELX for refinement, ) provides unambiguous confirmation of stereochemistry. For example, resolved disorder in a brominated benzimidazole derivative by refining occupancy factors and thermal parameters. Key steps:

  • Data Collection : High-resolution (<1 Å) data at low temperature (e.g., 200 K) minimizes thermal motion artifacts.
  • Structure Refinement : SHELXL iteratively adjusts atomic coordinates to match experimental electron density maps (R-factor <0.056 in ).
  • Validation : Tools like PLATON check for geometric outliers (e.g., bond angle deviations >5°), ensuring structural accuracy .

Q. How can researchers address discrepancies in biological activity data across similar derivatives?

Methodological Answer:

  • Dose-Response Curves : Establish IC50 values using standardized assays (e.g., MTT for cytotoxicity in ).
  • SAR Analysis : Compare substituent effects systematically. For example, found that replacing bromo with chloro groups reduced antimicrobial activity by 50%, likely due to altered halogen bonding.
  • Statistical Validation : Use ANOVA to confirm significance (p<0.05) and control for batch-to-batch variability in synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in spectroscopic vs. computational structural data?

Methodological Answer:

  • NMR vs. DFT Calculations : Discrepancies in chemical shifts (e.g., predicted vs. observed δ for methoxy protons) may arise from solvent effects or conformational flexibility. Use PCM solvent models in DFT for better alignment.
  • Crystallography vs. Docking : If docking poses mismatch crystallographic binding modes, re-evaluate force field parameters (e.g., partial charges for bromine) or consider protein flexibility (e.g., induced-fit docking) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.